2-Amino-3-phenylbutanoic acid

Overview

Description

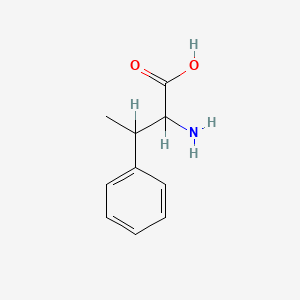

2-Amino-3-phenylbutanoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of butanoic acid, featuring an amino group and a phenyl group attached to the butanoic acid backbone. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Condensation and Decarbonylation Strategy

This method, patented in CN102115450A, employs benzaldehyde and ethyl acetoacetate as starting materials. Key steps include:

Reaction Sequence

- Condensation : Benzaldehyde reacts with ethyl acetoacetate in a protic solvent (e.g., ethanol) under acidic catalysis to form 2,4-diacetyl-3-phenyl-pentanedionato diethyl ester.

- Decarbonylation : Strong base treatment (e.g., NaOH) induces decarbonylation, yielding 3-phenylglutaric acid.

- Dehydration : Cyclization in a non-protonic solvent (e.g., toluene) with a catalyst (e.g., AlCl₃) produces 3-phenylglutaric anhydride.

- Hydrolysis : Reaction with concentrated ammonia generates 5-amino-5-oxo-3-phenylpentanoic acid.

- Oxidation : Alkaline oxidation converts the intermediate to 4-amino-3-phenylbutyric acid, which is then reconfigured to the target compound.

Optimized Conditions

| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Condensation | H₂SO₄ (catalyst) | 80–100 | 70–85 |

| Decarbonylation | NaOH (aq.) | 100–120 | 65–75 |

| Oxidation | NaOCl/KOH | 25–30 | 90–95 |

Advantages : High scalability and cost-effective raw materials. Limitations : Multi-step process with moderate stereoselectivity.

L-Aspartic Acid Derivation

WO2003020687A1 outlines a method starting from L-aspartic acid, leveraging protection/deprotection strategies:

Key Steps

- Protection : L-aspartic acid is converted to an anhydride using formic acid/acetic anhydride.

- Friedel-Crafts Acylation : Reaction with benzene in the presence of AlCl₃ introduces a phenyl group.

- Reduction : Hydrogenation or sodium borohydride reduction yields the final product.

Critical Parameters

| Parameter | Value/Conditions | Impact on Yield |

|---|---|---|

| AlCl₃ Loading | 1:1 molar ratio | >70% yield |

| Reduction Agent | NaBH₄ in ethanol | 65–70% yield |

Applications : Produces enantiopure (S,S)-2-amino-3-phenylbutyric acid. Challenges : Requires rigorous control of reaction pH and temperature.

Stereoselective Michael Reaction

A method described in Bulletin of the Chemical Society of Japan (1979) utilizes diethyl (R)-(1-phenylethyl)malonate:

Procedure

- Michael Addition : Diethyl malonate reacts with (R)-styryl p-tolyl sulfoxide to form a chiral adduct.

- Desulfurization : Treatment with Raney nickel removes the sulfoxide group, yielding diethyl (R)-(1-phenylethyl)malonate.

- Hydrolysis : Acidic hydrolysis converts the ester to the target acid.

Stereochemical Outcome

| Intermediate | Configuration | Final Product Configuration |

|---|---|---|

| Diethyl malonate | (R) | (S,S)-2-amino-3-phenylbutanoic acid |

Significance : Established the absolute configuration of the naturally occurring amino acid. Limitations : Low throughput due to multi-step purification.

Biochemical Synthesis via E. coli

Frontiers in Bioengineering and Biotechnology (2024) reported a biosynthetic route using engineered E. coli:

Pathway Overview

- Methyl Transfer : MppJ methylates phenylpyruvate to β-methylphenylalanine (BmePhe).

- Transamination : TyrB converts BmePhe to 2-amino-3-phenylbutanoic acid, using glutamate as an amino donor.

Fermentation Optimization

| Precursor | Concentration (mM) | BmePhe Yield (%) |

|---|---|---|

| Phenylalanine | 2 | 2.5× baseline |

| Glutamic acid | 2 | 2.5× baseline |

Advantages : Sustainable and enantioselective. Challenges : Low flux through the pathway due to enzyme stoichiometry.

Enzymatic Asymmetric Synthesis

Nature (2024) demonstrated a high-yielding route using engineered phenylalanine ammonia lyases (PALs):

Key Innovations

- Mutant Design : PAL variants (e.g., PcPAL-F137V-L256V-I460V) enable β-methyl cinnamic acid (β-MeCA) conversion.

- Reaction Conditions : Whole-cell biotransformation in E. coli at 30°C, pH 7.5.

Performance Metrics

| Substrate | Yield (%) | Diastereoselectivity (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|

| β-MeCA | 71 | >20:1 | >99.5% |

Impact : Direct access to β-branched aromatic amino acids with superior stereochemical control.

Comparative Analysis of Methods

Chemical Reactions Analysis

Reductive Amination

-

Reagents : Benzaldehyde, ethyl acetoacetate, aluminum chloride, hydrochloric acid

-

Conditions : Friedel-Crafts alkylation followed by hydrolysis and reduction

-

Yield : ≥65% for reduction steps using hydrogen gas with Pd/C catalyst

Amino Group Oxidation

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

-

Products : Oximes, nitriles, or imines via oxidation of the primary amine

-

Conditions : Acidic or neutral aqueous solutions at 25–80°C

Carboxylic Acid Oxidation

-

Reagents : Ozone (O₃), hydrogen peroxide (H₂O₂)

-

Products : Ketones (e.g., phenylbutanone derivatives)

Carboxylic Acid Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

-

Products : Primary alcohols (e.g., 3-phenylbutanol derivatives)

-

Yield : ~70–85% under anhydrous conditions

Catalytic Hydrogenation

Nucleophilic Substitution

-

Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides

-

Products : N-alkylated or N-acylated derivatives

-

Conditions : Basic pH (e.g., NaOH) at 0–25°C

Electrophilic Aromatic Substitution

-

Reagents : Bromine (Br₂), nitric acid (HNO₃)

-

Products : Halogenated or nitro-substituted phenyl derivatives

-

Regioselectivity : Para-substitution dominates due to phenyl ring activation

Peptide Bond Formation

-

Reagents : DCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole)

-

Applications : Synthesis of dipeptides or macrocyclic compounds

Lactam Formation

-

Conditions : Heating under reflux with dehydrating agents (e.g., P₂O₅)

-

Products : Five- or six-membered lactams via intramolecular cyclization

Enzymatic Interactions

Comparative Reaction Data

Scientific Research Applications

Medicinal Chemistry

- Therapeutic Use : Investigated for treating anxiety disorders, post-traumatic stress disorder (PTSD), depression, and insomnia. Clinical trials have shown significant improvements in anxiety symptoms among patients using Phenibut .

- Neuroprotective Effects : In animal models, Phenibut has demonstrated potential neuroprotective properties, reducing neuronal loss and improving cognitive function in models of neurodegeneration .

Pharmacology

- GABAergic Activity : As a GABA analog, it is studied for its role in modulating GABAergic neurotransmission, which is crucial for maintaining balance in excitatory and inhibitory signals in the brain .

- Pain Management : Its interaction with voltage-dependent calcium channels suggests potential applications in pain management, similar to gabapentin .

Psychopharmacology

- Anxiolytic Effects : Clinical studies have reported that Phenibut can significantly reduce anxiety levels and improve mood in individuals with generalized anxiety disorder .

- Cognitive Enhancement : Some studies suggest that it may enhance cognitive functions such as memory and learning due to its dopaminergic activity .

Case Studies

Mechanism of Action

The mechanism of action of 2-amino-3-phenylbutanoic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as phenylalanine dehydrogenase, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to participate in enzymatic reactions, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

2-Amino-3-methylbutanoic acid: Similar structure but with a methyl group instead of a phenyl group.

2-Amino-3-phenylpropanoic acid: Similar structure but with a shorter carbon chain.

Comparison: 2-Amino-3-phenylbutanoic acid is unique due to the presence of both an amino group and a phenyl group on the butanoic acid backbone, which imparts distinct chemical properties and reactivity. Compared to 2-amino-3-methylbutanoic acid, the phenyl group in this compound provides additional steric and electronic effects, influencing its reactivity and interactions with other molecules .

Biological Activity

2-Amino-3-phenylbutanoic acid, also known as Phenibut , is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). This compound has garnered attention in both biochemical research and clinical applications due to its unique biological activities, particularly its role as a GABA_B receptor agonist. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H13NO2

- Molecular Weight : Approximately 179.22 g/mol

- CAS Number : 5438-07-3

The compound features a chiral center, which contributes to its diverse biological activity. Its structure includes an amino group and a phenyl group attached to a butanoic acid backbone, allowing it to interact with various biological targets.

The primary mechanism of action for this compound involves its interaction with GABA_B receptors in the central nervous system. This interaction leads to several pharmacological effects:

- Anxiolytic Effects : The compound exhibits anxiolytic properties similar to those of traditional benzodiazepines but with a different side effect profile.

- Neuroprotective Effects : Research suggests that it may protect neurons from excitotoxicity by modulating glutamate receptors, thereby reducing neuronal damage in conditions such as stroke or neurodegenerative diseases.

1. Anxiolytic and Sedative Effects

Phenibut is often used for its anxiolytic effects, which can be beneficial in treating anxiety disorders. Clinical studies have demonstrated that it can reduce anxiety levels without significant sedation at lower doses .

2. Neuroprotection

Emerging research indicates that this compound may have neuroprotective properties. It has been shown to protect neurons from damage caused by oxidative stress and excitotoxicity, making it a candidate for further investigation in neurodegenerative diseases .

3. Modulation of Neurotransmitter Systems

The compound influences various neurotransmitter systems, particularly through its action on GABA_B receptors. It enhances GABAergic transmission while inhibiting glutamatergic activity, which is crucial for maintaining the balance between excitation and inhibition in the brain .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-phenylbutanoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, solid-phase peptide synthesis (SPPS) can be adapted using Fmoc-protected intermediates to control stereochemistry . Chiral HPLC (e.g., using polysaccharide-based columns) is critical for verifying enantiomeric purity, with mobile phases optimized for polar amino acid derivatives .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) for structural confirmation, mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment. For stereochemical analysis, circular dichroism (CD) spectroscopy or X-ray crystallography may be employed . Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store under inert gas (argon or nitrogen) at -20°C in moisture-free conditions to prevent racemization or hydrolysis. Lyophilized forms are stable for long-term storage, but solutions in polar solvents (e.g., DMSO) should be aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can computational modeling optimize the interaction of this compound with biological targets?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties, while molecular dynamics (MD) simulations model binding affinities to receptors like GABAA or NMDA. Docking studies using AutoDock Vina or Schrödinger Suite can guide mutagenesis experiments . Pair with in vitro assays (e.g., radioligand binding) to validate computational predictions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Systematic SAR (structure-activity relationship) studies are essential. For example, compare methyl-substituted derivatives (e.g., β-methyl-Phe analogs) to isolate steric/electronic effects . Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and reconcile discrepancies in IC50 values .

Q. How can enantiomers of this compound be separated for pharmacological studies?

- Methodological Answer : Chiral resolution via dynamic kinetic resolution (DKR) using immobilized lipases (e.g., Candida antarctica Lipase B) achieves >99% ee . Alternatively, capillary electrophoresis (CE) with cyclodextrin additives separates enantiomers at preparative scales .

Q. What in vitro assays are suitable for evaluating the neuroactive potential of this compound?

- Methodological Answer : Use primary neuronal cultures or transfected HEK293 cells expressing ionotropic receptors. Patch-clamp electrophysiology measures ion flux modulation, while fluorescence-based calcium imaging (e.g., Fluo-4 AM) quantifies receptor activation . Validate with knockout models or competitive antagonists (e.g., bicuculline for GABA receptors) .

Properties

IUPAC Name |

2-amino-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZQDMYEJPNDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260-12-0 | |

| Record name | 2-Amino-3-phenylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-phenylbutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-3-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.